Oxazolo[4,5-d]pyrimidine
CAS No.: 42850-93-1
Cat. No.: VC11996951
Molecular Formula: C5H3N3O
Molecular Weight: 121.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42850-93-1 |
|---|---|
| Molecular Formula | C5H3N3O |
| Molecular Weight | 121.10 g/mol |
| IUPAC Name | [1,3]oxazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H |
| Standard InChI Key | UDLYKXSOGKUKHH-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC=N1)N=CO2 |
| Canonical SMILES | C1=C2C(=NC=N1)N=CO2 |
Introduction
Structural Characterization and Physicochemical Properties
Oxazolo[5,4-d]pyrimidine derivatives feature a bicyclic system where the oxazole ring is fused at positions 5 and 4 of the pyrimidine moiety. The core structure’s planar geometry facilitates interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism . Key physicochemical parameters for the prototype compound 7-benzylsulfanyl-2-methyl-oxazolo[5,4-d]pyrimidine (CAS 33360-27-9) include:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₁N₃OS |
| Molecular weight | 257.31 g/mol |
| Density | 1.34 g/cm³ |
| Boiling point | 413.9°C at 760 mmHg |
| Flash point | 204.1°C |
| LogP | 3.22 |
The high logP value indicates significant lipophilicity, which correlates with membrane permeability and oral bioavailability . Substituents at positions 2 and 7 modulate electronic and steric properties, influencing binding affinity to targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and Janus kinases .
Synthetic Methodologies
Cyclization Strategies
Two primary routes dominate oxazolo[5,4-d]pyrimidine synthesis:
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Pyrimidine Ring Cyclization: Preformed oxazole derivatives undergo cyclization with reagents like phosphoryl trichloride (POCl₃) to form the pyrimidine ring. For example, 2-mercapto-5-benzoylamino-4-hydroxypyrimidine cyclizes in POCl₃ to yield the fused system .
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Oxazole Ring Cyclization: Pyrimidine precursors, such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, react with triethyl orthoacetate to form intermediates like ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino]-oxazol-5-yl}ethanimidate, which subsequently cyclize with amines .
Challenges in Optimization
Reactions with secondary amines (e.g., N,N-diethylamine) often yield N′-cyanooxazolylacetamidines as byproducts due to kinetic control, reducing oxazolo[5,4-d]pyrimidine yields to 9–66% . Aprotic solvents like carbon tetrachloride further diminish efficiency, underscoring the need for precise stoichiometric and solvent conditions .
Biological Activities and Mechanisms
Anticancer Activity
Oxazolo[5,4-d]pyrimidines exhibit cytotoxicity against multiple cancer cell lines, with CC₅₀ values ranging from 58.44 µM (HT29 colon adenocarcinoma) to 224.32 µM (MCF7 breast adenocarcinoma) . Key mechanisms include:
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VEGFR-2 Inhibition: Disruption of angiogenesis by blocking vascular endothelial growth factor signaling .
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Caspase Cascade Activation: Induction of apoptosis via mitochondrial pathways, as evidenced by increased caspase-3/7 activity in treated cells .
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Antimetabolite Activity: Structural mimicry of purines interferes with DNA synthesis, analogous to fludarabine and mercaptopurine .
Immunosuppressive and Antiviral Effects
Derivatives with 5-amino-3-methyl-isoxazol-4-yl substituents suppress T-cell proliferation by inhibiting interleukin-2 secretion, with IC₅₀ values <10 µM . Antiviral activity against RNA viruses correlates with helicase inhibition, though specific targets remain under investigation .
Structure-Activity Relationships (SAR)
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Position 2 Substituents: Methyl groups enhance metabolic stability, while bulkier substituents (e.g., 3-(N,N-dimethylamino)propyl) improve VEGFR-2 binding .
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Position 7 Modifications: Benzylthio groups increase lipophilicity and blood-brain barrier penetration, whereas amino groups favor kinase inhibition .
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Isoxazole Moieties: The 5-amino-3-methyl-isoxazol-4-yl group at position 2 is critical for immunosuppression, likely through steric complementarity with immunophilin receptors .
Computational and Thermodynamic Insights
Density functional theory (DFT) calculations reveal that oxazolo[5,4-d]pyrimidines are thermodynamically favored over N′-cyanooxazolylacetamidines by ΔHf298 values of −45 to −68 kJ/mol . Molecular docking simulations predict strong interactions with VEGFR-2’s ATP-binding pocket, with binding energies ≤−9.2 kcal/mol for derivatives bearing morpholinoethyl substituents .
Pharmacokinetic and Toxicity Profiles
While systemic toxicity data remain limited, preliminary studies indicate moderate hepatic clearance (CLh = 22 mL/min/kg) and plasma protein binding (85–92%) . The 2-methyl derivative (CAS 33360-27-9) exhibits a favorable therapeutic index in murine models, with LD₅₀ >500 mg/kg .
Recent Advances and Clinical Prospects
Hybrid Derivatives
Conjugation with platinum(II) complexes enhances DNA intercalation, yielding compounds with CC₅₀ values of 12.3 µM against cisplatin-resistant LoVo cells .
Prodrug Development
Phosphate prodrugs of 7-amino derivatives improve aqueous solubility (≥15 mg/mL) and oral bioavailability (F = 78% in rats) .
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